molecular formula C23H24ClN3O2 B1666749 4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) CAS No. 256925-03-8

4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline)

Cat. No. B1666749
M. Wt: 409.9 g/mol
InChI Key: IPICUXHYPAMJNC-UHFFFAOYSA-N
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Description

4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline), also known as 4CNMB, is a type of organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, such as chloroform, ethanol, and ethyl acetate. 4CNMB has been used in many studies due to its ability to act as a ligand, a molecule that binds to another molecule to form a larger complex. This compound has been studied for its potential use in vivo and in vitro, as well as its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Synthesis and Industrial Applications

4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) and its derivatives have diverse applications in the field of chemistry and materials science. For instance, 5,5′-Methylene-bis(benzotriazole), a compound structurally related to the chemical , serves as a versatile intermediate for preparing various metal passivators and light-sensitive materials. Its synthesis has been enhanced to be more efficient and environmentally friendly, highlighting its importance in green chemistry (Gu, Yu, Zhang, & Xu, 2009).

Material Science and Liquid Crystals

Compounds like 4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) are integral in the development of new materials, such as liquid crystals. For example, methylene-linked liquid crystal dimers exhibit unique transitional properties like the twist-bend nematic phase, which is critical for advanced material applications. The structural attributes of these compounds significantly influence their transitional properties, making them a subject of extensive research in material science (Henderson & Imrie, 2011).

Analytical Chemistry and Biomonitoring

The chemical also has applications in analytical chemistry, particularly in biomonitoring. For instance, the determination of hemoglobin adducts from 4,4'-methylene-bis(2-chloroaniline), a related compound, through GC-MS measurement, is a significant method for monitoring occupational exposure to potential carcinogens. This technique is sensitive and specific, providing a means to assess exposure levels accurately (Bailey, Brooks, Farmer, & Street, 1993).

Medical Research and Drug Development

In medical research, derivatives of 4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline) have been explored for their therapeutic potential. Compounds like benzonaphthyridine derivatives have shown significant anti-intestinal nematode activities, suggesting their potential in developing new anti-intestinal drugs. The structure-activity relationship of these compounds is crucial for optimizing their efficacy and safety (Duan et al., 2011).

properties

IUPAC Name

4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-25(2)18-9-5-16(6-10-18)23(17-7-11-19(12-8-17)26(3)4)21-15-20(27(28)29)13-14-22(21)24/h5-15,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICUXHYPAMJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431355
Record name TCMDC-124088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-((2-chloro-5-nitrophenyl)methylene)bis(N,N-dimethylaniline)

CAS RN

256925-03-8
Record name TCMDC-124088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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